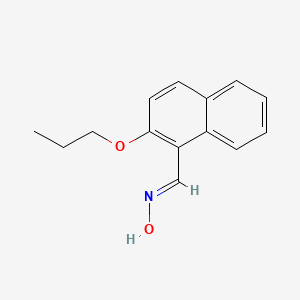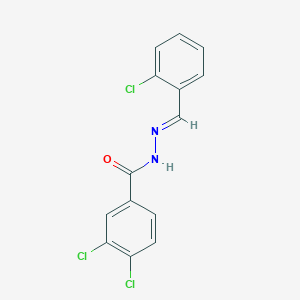![molecular formula C9H10BrN5 B5537561 5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)
5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine involves multi-step synthetic routes that typically start from simple heterocyclic precursors. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves arylation with 4-chloro-2-cyanopyridine followed by conversion to diethylamide (Anuradha et al., 2014). Another example is the synthesis of 4-(5-((4-Bromobenzyl)thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)pyridine, which was confirmed by NMR, MS, elemental analyses, and X-ray structure determination (Jin-Xia Mu et al., 2015).
Molecular Structure Analysis
Characterization of these compounds often involves spectroscopic methods like FT-IR, 1H NMR, and 13C NMR spectroscopy, along with elemental analysis and X-ray diffraction studies. For example, the molecular structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was elucidated using these techniques, revealing two symmetry-independent molecules in the crystal lattice and highlighting intramolecular hydrogen bonding (Anuradha et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Compounds related to 5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine have been synthesized and evaluated for their antimicrobial activities. For example, derivatives of 1,2,4-triazoles have been synthesized from isonicotinic acid hydrazide, showcasing significant antimicrobial properties. These compounds were obtained through reactions involving carbon disulfide, hydrazine hydrate, and primary and secondary amines, demonstrating moderate to good antimicrobial activities against various microbial strains (Bayrak et al., 2009).
Metal Extraction and Separation
The application of 2,6-di(5-alkyl-1,2,4-triazol-3-yl)-pyridine and 2,6-di(5,6-dialkyl-1,2,4-triazin-3-yl)pyridine type compounds in the selective extraction of Am(III) over Eu(III) from acidic solutions has been documented. These compounds exhibit appreciable efficiency and selectivity, highlighting their potential in the field of solvent extraction and ion exchange for radioactive waste management and the recycling of valuable metals (Kolarik et al., 1999).
Structural and Spectroscopic Characterization
The synthesis of structurally related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has been reported. These studies involve comprehensive spectroscopic characterization and crystal structure analysis, which are crucial for understanding the chemical and physical properties of these compounds. Such detailed analyses are instrumental in the development of new materials and pharmaceuticals (Anuradha et al., 2014).
Fluorinated Compounds and Their Applications
Research has also been conducted on the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, highlighting the importance of fluorinated compounds in medicinal chemistry and material science. These compounds are synthesized through regiospecific 1,3-dipolar cycloaddition reactions, showcasing the versatility of triazole derivatives in the synthesis of novel compounds with potential applications in drug development and the design of functional materials (Peng & Zhu, 2003).
Heterocyclic Chemistry and Material Science
The research extends to the synthesis and application of heterocyclic compounds in the development of new materials and pharmaceuticals. For example, chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands have been synthesized, exhibiting potential for ethylene polymerization. These studies underscore the significance of heterocyclic chemistry in the advancement of catalysis and polymer science (Hurtado et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-N-[1-(1,2,4-triazol-1-yl)ethyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5/c1-7(15-6-11-5-13-15)14-9-3-2-8(10)4-12-9/h2-7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAAPCCEONYRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(NC1=NC=C(C=C1)Br)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[1-(1,2,4-triazol-1-yl)ethyl]pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5537498.png)
![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)
![N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5537512.png)
![1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)
![3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)

![4'-[(3,5-dimethyl-4-isoxazolyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5537538.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)
![(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5537563.png)
![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol](/img/structure/B5537577.png)
